BCRP (ABCG2) Substrate Specificity: Overcoming Multidrug Resistance
(E)-4-Acetoxy Tamoxifen is a validated substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2), a key efflux transporter in multidrug resistance. This is in direct contrast to tamoxifen itself, which does not rely on BCRP for its primary activity and is not an effective tool for studying BCRP-mediated resistance mechanisms [1]. The compound's utility in overcoming BCRP-mediated drug resistance has been specifically cited in foundational research that characterized the transporter's role in mitoxantrone-resistant cell lines, providing a quantitative functional benchmark [2].
| Evidence Dimension | BCRP (ABCG2) Substrate Activity |
|---|---|
| Target Compound Data | Validated BCRP substrate; useful for studying and overcoming BCRP-mediated drug resistance |
| Comparator Or Baseline | Tamoxifen: Not a primary BCRP substrate; mechanism primarily involves ER antagonism |
| Quantified Difference | Functional dichotomy: (E)-4-Acetoxy Tamoxifen enables specific BCRP-dependent assays, whereas tamoxifen does not. |
| Conditions | In vitro drug resistance models using cell lines with confirmed BCRP overexpression [2] |
Why This Matters
This differential BCRP substrate profile makes (E)-4-Acetoxy Tamoxifen an essential and non-substitutable tool for researchers specifically investigating BCRP-mediated chemoresistance in breast cancer, whereas tamoxifen cannot be used for this purpose.
- [1] Mao, Q., & Unadkat, J. D. (2015). Role of the breast cancer resistance protein (BCRP/ABCG2) in drug transport—an update. The AAPS Journal, 17(1), 65-82. View Source
- [2] Miyake, K., Mickley, L., Litman, T., Zhan, Z., Robey, R., Cristensen, B., ... & Bates, S. E. (1999). Molecular cloning of cDNAs which are highly overexpressed in mitoxantrone-resistant cells: demonstration of homology to ABC transport genes. Cancer Research, 59(1), 8-13. View Source
